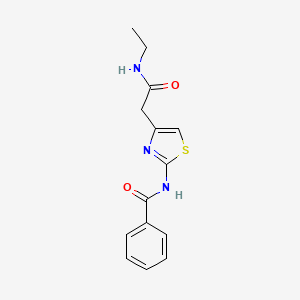

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves cyclization reactions, starting from various precursors such as thioamides and chloroacetoacetates. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a process with a notable efficiency (Tang Li-jua, 2015). Such methodologies can be adapted for the synthesis of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide, highlighting the importance of cyclization reactions in the synthesis of thiazole derivatives.

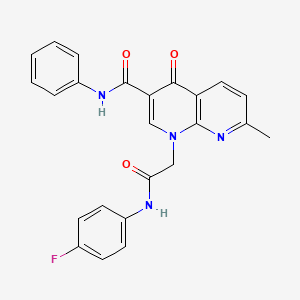

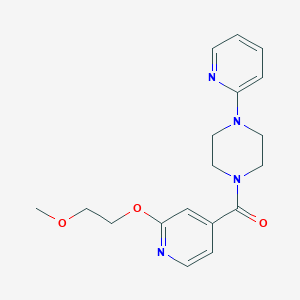

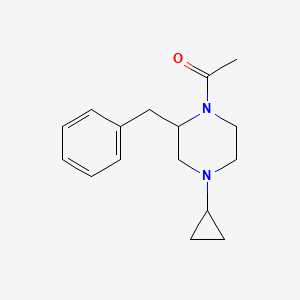

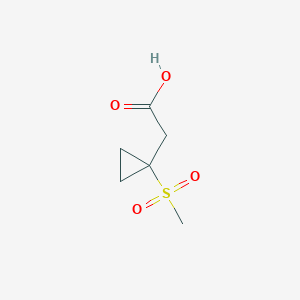

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques, including IR, NMR, and MS. For instance, the crystal structure of a related thiazole compound was determined by spectral analysis and X-ray diffraction studies, providing insights into its molecular geometry and the interactions stabilizing the structure (P. Sharma et al., 2016). Such studies are crucial for understanding the molecular basis of the properties and reactivity of these compounds.

Chemical Reactions and Properties

Thiazole and benzamide derivatives participate in a variety of chemical reactions, influenced by their functional groups. For example, N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, elucidating the role of non-covalent interactions in their properties (P. Yadav & Amar Ballabh, 2020). These findings can provide a basis for understanding the chemical behavior of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide in various environments.

Physical Properties Analysis

The physical properties of thiazole and benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structures. For instance, the crystal structure analysis of related compounds reveals how molecular interactions, such as hydrogen bonding and π-π stacking, affect their physical state and stability (P. Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interaction with other molecules, are closely related to their molecular structures and functional groups. Studies on similar compounds have explored their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are often evaluated through various bioassays (B. Ravinaik et al., 2021).

Scientific Research Applications

Anticancer Activity

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide and its derivatives have been extensively researched for their potential anticancer properties. Studies have shown that certain derivatives exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021). Another study highlighted the synthesis of benzo[d]thiazole-2-carboxamide derivatives as potential inhibitors of epidermal growth factor receptor in cancer cell lines (Zhang et al., 2017).

Antimicrobial Agents

These compounds have also been explored for their antimicrobial properties. A study on 2-phenylamino-thiazole derivatives as antimicrobial agents revealed that some synthesized molecules exhibited potent activity against various pathogenic strains, with certain compounds being more effective than reference drugs (Bikobo et al., 2017).

Anti-HIV Activity

In the realm of antiviral research, derivatives of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide have been synthesized and evaluated for their anti-HIV properties. A study reported the synthesis of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, which were tested for their antiproliferative and anti-HIV activities (Al-Soud et al., 2010).

Corrosion Inhibition

Interestingly, benzothiazole derivatives, which include N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide, have been investigated as corrosion inhibitors. A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions showed promising results, indicating these compounds' potential in industrial applications (Hu et al., 2016).

Electrophysiological Activity

Research has also delved into the electrophysiological properties of related compounds. N-substituted-4-(1H-imidazol-1-yl)benzamides, for example, demonstrated significant cardiac electrophysiological activity, indicative of their potential use in treating arrhythmias (Morgan et al., 1990).

Mechanism of Action

Target of Action

The primary targets of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane and prostaglandins .

Mode of Action

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide interacts with its targets, the COX enzymes, by inhibiting their peroxidase activity . This inhibition results in the suppression of the production of thromboxane and prostaglandins , which are lipid compounds produced by COX enzymes.

Biochemical Pathways

The compound affects the arachidonic acid pathway. By inhibiting COX enzymes, it suppresses the conversion of arachidonic acid into thromboxane and prostaglandins . These molecules are involved in various physiological processes, including inflammation, pain perception, and fever generation. Therefore, the inhibition of these pathways can lead to anti-inflammatory effects .

Result of Action

The molecular and cellular effects of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide’s action include the inhibition of COX enzymes and the subsequent suppression of thromboxane and prostaglandin production . This leads to anti-inflammatory effects, as these molecules are involved in the inflammatory response .

properties

IUPAC Name |

N-[4-[2-(ethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-2-15-12(18)8-11-9-20-14(16-11)17-13(19)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMPTJZWIJNTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)

![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)